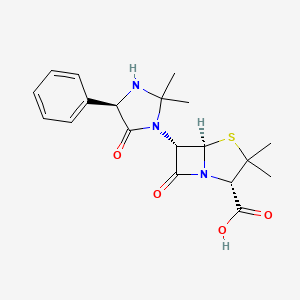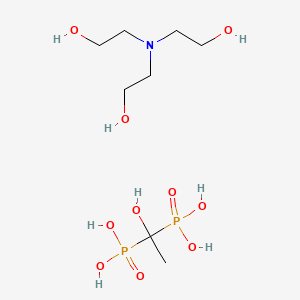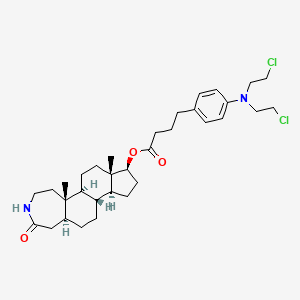
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate: is a synthetic compound that combines structural elements of steroids and alkylating agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate involves multiple steps, starting from the appropriate steroid precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17beta position.
Aza-Homo Rearrangement: Formation of the 3-aza-A-homo structure.
Alkylation: Attachment of the p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 17beta position can undergo oxidation to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17beta-hydroxy compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe to study steroid hormone receptors and their interactions. Medicine Industry : Could be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through a combination of steroid receptor binding and alkylation of DNA. The steroid portion of the molecule interacts with hormone receptors, while the alkylating agent forms covalent bonds with DNA, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one: A steroid with similar structural features but lacking the alkylating agent moiety.
N,N-bis(2-chloroethyl)amine: An alkylating agent without the steroid structure.
Uniqueness: The combination of steroid and alkylating agent functionalities in 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate makes it unique, offering dual modes of action that can be exploited for therapeutic purposes.
Properties
CAS No. |
131959-75-6 |
|---|---|
Molecular Formula |
C33H48Cl2N2O3 |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-32-16-19-36-30(38)22-24(32)8-11-26-27-12-13-29(33(27,2)15-14-28(26)32)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-17-34)21-18-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
IBKGSDVBEJZQSV-GFYOBVKKSA-N |
Isomeric SMILES |
C[C@]12CCNC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
Canonical SMILES |
CC12CCNC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


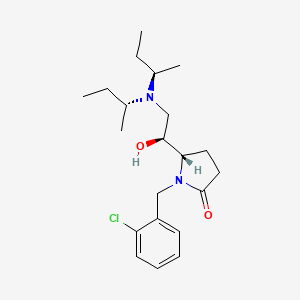



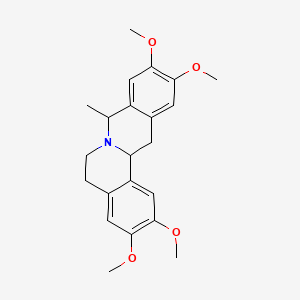
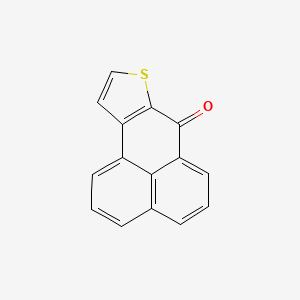

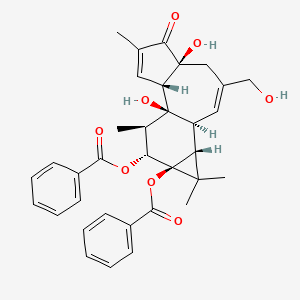
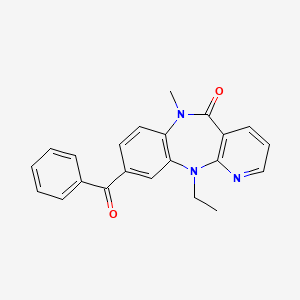
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
